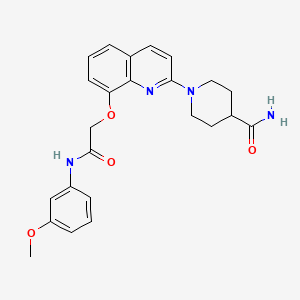

1-(8-(2-((3-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[8-[2-(3-methoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-31-19-6-3-5-18(14-19)26-22(29)15-32-20-7-2-4-16-8-9-21(27-23(16)20)28-12-10-17(11-13-28)24(25)30/h2-9,14,17H,10-13,15H2,1H3,(H2,25,30)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQUVIXCPRTTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules, focusing on substituent effects and hypothesized pharmacological implications.

Positional Isomerism of Methoxy Substituents

- Hypothesized to exhibit higher metabolic stability due to reduced steric hindrance during cytochrome P450 interactions.

Functional Group Variations

- The sulfonyl group may confer resistance to enzymatic hydrolysis, enhancing in vivo stability.

- V011-2749 Screening Compound (): Incorporates a 4-bromo-2-chlorophenyl carbamoyl group, introducing halogen bonds for stronger target interactions .

Heterocyclic Modifications

- 7-[3-Amino-4-(3′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (): Fluoro and cyclopropyl groups enhance metabolic stability and bioavailability . The carboxylic acid moiety improves solubility but may limit blood-brain barrier penetration.

- 1-(5-Chloro-4-((8-methoxy-1-methyl-3-(2-(methylamino)-2-oxoethoxy)-2-oxo-1,2-dihydroquinolin-6-yl)amino)pyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide (): Chloro and pyrimidine groups increase lipophilicity, favoring nucleic acid intercalation . Dual carboxamide motifs suggest synergistic binding to ATP pockets in kinases.

Physicochemical and Pharmacokinetic Properties

Structure-Activity Relationship (SAR) Insights

- Methoxy Position : 3-Methoxy (target) vs. 4-methoxy () affects electronic distribution and steric interactions, influencing receptor selectivity.

- Carboxamide vs. Ester : Carboxamide (target) supports hydrogen bonding, critical for enzyme inhibition, while esters () prioritize passive diffusion .

- Halogen Incorporation : Bromo/chloro groups () enhance binding but may increase off-target risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(8-(2-((3-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:

- Quinoline core functionalization : Introduce the 2-((3-methoxyphenyl)amino)-2-oxoethoxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether formation) .

- Piperidine-4-carboxamide conjugation : Amide bond formation between the quinoline intermediate and piperidine-4-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Critical parameters : Temperature (60–80°C for coupling), solvent polarity (DMF or DCM), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients).

- Data Table :

| Step | Reaction Type | Key Reagents | Yield Range |

|---|---|---|---|

| Quinoline functionalization | Nucleophilic substitution | 3-Methoxyphenyl isocyanate, K₂CO₃ | 45–60% |

| Piperidine coupling | Amide bond formation | EDC, HOBt | 50–70% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion validation (expected [M+H]⁺ ~510.2 g/mol).

- HPLC : Purity assessment using C18 columns (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer :

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, PI3K) using fluorescence-based assays .

- Solubility : Kinetic solubility in PBS (pH 7.4) via nephelometry .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) be elucidated for the quinoline-piperidine scaffold?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with 3-fluorophenyl; vary piperidine carboxamide groups) .

- Biological testing : Compare IC₅₀ values across analogs to identify critical moieties (e.g., methoxy group enhances membrane permeability) .

- Computational modeling : Docking studies (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) .

- Data Table :

| Analog | Modification | IC₅₀ (μM) vs EGFR |

|---|---|---|

| Parent compound | None | 0.85 |

| 3-Fluorophenyl variant | Methoxy → Fluoro | 1.2 |

| Piperidine → morpholine | Carboxamide → morpholine | >10 |

Q. How should contradictory data in biological activity across studies be resolved?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .

- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Orthogonal assays : Confirm apoptosis induction via flow cytometry (Annexin V/PI) if MTT data is inconsistent .

Q. What strategies optimize in vivo bioavailability without compromising activity?

- Methodological Answer :

- Prodrug design : Introduce ester groups at the carboxamide to enhance oral absorption .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to improve aqueous solubility .

- PK/PD studies : Monitor plasma half-life in rodent models (e.g., Sprague-Dawley rats) via LC-MS/MS .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values for kinase inhibition: How to identify underlying causes?

- Methodological Answer :

- Source validation : Cross-check kinase isoforms used (e.g., EGFR T790M vs wild-type) .

- ATP concentration : Ensure consistent ATP levels (1 mM in assays) to avoid skewed results .

- Data normalization : Use Z-factor to assess assay quality and exclude outliers .

Experimental Design Considerations

Q. What controls are essential for mechanistic studies targeting protein interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.